C25H32ClNO4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32ClNO4 |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
(1R,4aS,8aS)-2-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C25H32ClNO4/c1-29-21-14-18(15-22(30-2)24(21)31-3)23-19-9-6-7-11-25(19,28)12-13-27(23)16-17-8-4-5-10-20(17)26/h4-5,8,10,14-15,19,23,28H,6-7,9,11-13,16H2,1-3H3/t19-,23-,25-/m0/s1 |
InChI Key |
FHCDSSAQYVTDRX-QXWFJRNPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC4=CC=CC=C4Cl)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of C25h32clno4 and Its Precursors
Retrosynthetic Analysis and Key Intermediates for C24H25FN6O
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For Mizolastine, a key disconnection can be made at the piperidine (B6355638) ring's nitrogen-benzimidazole bond. This reveals two primary fragments: a substituted benzimidazole (B57391) moiety and a piperidine derivative.
The main intermediates identified through this analysis are:
2-Chloro-1-(4-fluorobenzyl)benzimidazole : This intermediate provides the core benzimidazole structure and the fluorobenzyl group. Its synthesis has been described in the literature. thieme-connect.de
N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine-4(1H)-one : This fragment contains the piperidine and pyrimidinone rings.
A crucial precursor for the piperidine fragment is 4-methylaminopiperidine . google.compatsnap.com Industrial synthesis methods for this intermediate have been developed, for instance, by reacting 4-piperidone (B1582916) with methylamine (B109427) to form an imine, followed by hydrogenation reduction. google.compatsnap.com This approach is noted for its high purity and yield. google.compatsnap.com
Development of Novel Synthetic Routes to C24H25FN6O
The synthesis of the benzimidazole core, a key structural motif in Mizolastine, has been a subject of extensive research. rsc.org Modern synthetic methods aim for efficiency, high yields, and environmentally benign conditions.
One of the foundational steps is the condensation of an o-phenylenediamine (B120857) with an aldehyde or its equivalent. tandfonline.com Catalyst-free methods using polyethylene (B3416737) glycol (PEG-400) as a recyclable medium have been developed for synthesizing 1,2-disubstituted benzimidazoles. tandfonline.com This approach offers advantages like mild reaction conditions and high yields. tandfonline.com Iron-catalyzed dehydrogenative coupling of alcohols with aromatic diamines also provides a selective route to 1,2-disubstituted benzimidazoles. frontiersin.org
A patent describes the synthesis of Mizolastine where 2-[(4-piperidinyl)methylamino)]-1H-pyrimidin-4-one is reacted with 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole. google.com
Stereoselective Synthesis Approaches for C24H25FN6O Diastereomers
Mizolastine itself is achiral. However, the synthesis of its analogues or derivatives can involve the creation of chiral centers, leading to diastereomers. cleanchemlab.com Diastereoselective synthesis aims to control the formation of these specific stereoisomers. uni-hamburg.de
When a molecule has multiple chiral centers, the different spatial arrangements result in diastereomers, which have distinct physical and biological properties. wikipedia.org The synthesis of specific diastereomers can be achieved by using chiral auxiliaries or through diastereoselective reactions that favor the formation of one diastereomer over others. uni-hamburg.degoogle.com For example, in the synthesis of related nucleotide prodrugs, diastereomers are often formed, and separating them can be challenging, necessitating diastereoselective synthesis routes. uni-hamburg.de While specific literature on the diastereoselective synthesis of Mizolastine diastereomers is not prevalent due to its achiral nature, the principles are widely applied in the synthesis of complex pharmaceutical compounds. uni-hamburg.denih.gov
Enantioselective Catalysis in C24H25FN6O Production
Enantioselective catalysis is a powerful tool in modern organic synthesis, allowing for the production of a specific enantiomer (one of two mirror-image molecules) of a chiral compound. wikipedia.orgrsc.org This is crucial in pharmaceuticals, as different enantiomers can have vastly different biological activities. wikipedia.org
For the synthesis of chiral building blocks that could be used in Mizolastine analogues, various enantioselective methods are available:
Asymmetric Hydrogenation : Chiral catalysts, such as those based on Ruthenium-BINAP complexes, are highly effective for the enantioselective hydrogenation of ketones and olefins, producing chiral alcohols and other intermediates with high enantiomeric purity. nobelprize.org
Biocatalysis : Enzymes like ω-transaminases are used for the enantioselective synthesis of chiral amines from prochiral ketones. mdpi.com These biocatalytic methods are valued for their high selectivity and operation under mild conditions. mdpi.comnih.gov
Organocatalysis : Small organic molecules can be used as catalysts to promote enantioselective reactions, such as the functionalization of N-alkylamines. researchgate.net
These catalytic strategies are fundamental in creating chiral intermediates that could be incorporated into the synthesis of chiral analogues of Mizolastine. nobelprize.orgnih.gov
Optimization of Reaction Conditions and Yields for C24H25FN6O Synthesis
Optimizing reaction conditions is critical for the industrial production of pharmaceuticals like Mizolastine to ensure high yields, purity, and cost-effectiveness. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.
For the synthesis of the benzimidazole core, studies have shown that the choice of solvent and catalyst significantly impacts the reaction yield. For instance, in the synthesis of 1,2-disubstituted benzimidazoles, using PEG-400 as a medium at 60°C was found to be optimal, affording yields up to 86%. tandfonline.com In another example using an iron catalyst, adjusting the catalyst loading was crucial; a 5 mol% loading decreased the yield due to a competing side reaction, while 3-4 mol% gave better results. frontiersin.org
A patent for an industrial synthesis of a Mizolastine intermediate, 4-methylaminopiperidine, highlights a streamlined process that avoids excessive extraction and distillation steps, leading to a higher yield and less waste. google.com Another patent describes a synthesis of Mizolastine where the reaction is monitored by spotting on a plate, and the final product is isolated through a sequence of filtration, evaporation, extraction, and precipitation steps, yielding 5-6 kg of the product. patsnap.com
Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | MeOH | None | 60 | 24 | 47 | tandfonline.com |
| 2 | Toluene | None | 80 | 24 | 38 | tandfonline.com |
| 3 | PEG-400 | None | 60 | 4 | 86 | tandfonline.com |
| 4 | Xylene | Iron Complex (3 mol%) | 150 | 24 | 80 | frontiersin.org |
| 5 | Xylene | Iron Complex (4 mol%) | 150 | 24 | 82 | frontiersin.org |
| 6 | Xylene | Iron Complex (5 mol%) | 150 | 24 | 65 | frontiersin.org |
Derivatization Strategies for C24H25FN6O Analogues
Derivatization involves modifying a core molecule to produce a series of related compounds, or analogues. google.com This is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize a drug's properties. For Mizolastine, derivatization could target several positions, including the benzimidazole ring, the piperidine ring, or the pyrimidinone moiety.
The synthesis of analogues often requires protecting certain functional groups to ensure that reactions occur at the desired site. google.comgoogle.com For example, amine groups might be protected with a benzyl (B1604629) or other suitable group during a synthetic step and then deprotected later. google.com
Functional Group Modifications and Their Synthetic Accessibility
Functional group modification allows for the fine-tuning of a molecule's properties. nih.gov Common modifications include altering substituents on the aromatic rings or changing the groups attached to the nitrogen atoms.
Benzimidazole Ring Substitution : The benzimidazole scaffold is versatile, and its synthesis from various substituted o-phenylenediamines allows for the introduction of a wide range of functional groups on the benzene (B151609) ring portion. tandfonline.com
N-Alkylation/Arylation : The nitrogen atoms in the benzimidazole and piperidine rings are nucleophilic and can be targeted for alkylation or arylation to introduce different substituents, thereby creating a library of analogues. acs.org
Modification of the Pyrimidinone Moiety : The exocyclic amine on the pyrimidinone ring or the ring itself could be chemically modified to create new derivatives.
These modifications rely on established synthetic organic chemistry reactions, making a wide range of Mizolastine analogues synthetically accessible for further research. nih.govuu.nl
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Mizolastine | C24H25FN6O |
| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | C14H10ClFN2 |
| 4-Methylaminopiperidine | C6H14N2 |
| 4-Piperidone | C5H9NO |
| o-Phenylenediamine | C6H8N2 |
| Polyethylene glycol (PEG-400) | H(OCH2CH2)nOH |
Exploration of C25H32ClNO4 Scaffold Diversification
The diversification of the Cetirizine (B192768) scaffold, the precursor to this compound compounds, aims to develop new analogues with potentially improved pharmacological properties. This involves chemical modifications of the core structure, leading to novel chemical entities.
One notable approach to scaffold diversification is the synthesis of nitric oxide (NO)-releasing derivatives of Cetirizine. nih.gov By linking a NO-donating spacer group to the Cetirizine molecule via an ester bond, new compounds are created that combine the H1-receptor antagonist activity of Cetirizine with the vasodilatory and other physiological effects of nitric oxide. nih.gov For instance, the compound [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]aceticacid 4(nitroxy)butyl ester dihydrochloride (B599025) (NCX 1512) was synthesized by this strategy. nih.gov
Another strategy for scaffold diversification involves nucleophilic substitution reactions on the Cetirizine moiety. researchgate.net This allows for the introduction of various functional groups, leading to a library of new analogues. A study reported the synthesis of six new analogues of Cetirizine by replacing the scaffold on the Cetirizine moiety, resulting in compounds with potential anti-inflammatory activities. researchgate.net
A conceptually novel approach to creating Cetirizine-like architectures involves a 1,6-aza-Michael addition of heterocyclic amines to para-quinone methides. thieme.de This method provides a convenient route to synthesize a variety of compounds with the core diphenylmethane (B89790) structure characteristic of Cetirizine and related antihistamines, thereby enabling the generation of chemical libraries for further investigation. thieme.de
Furthermore, late-stage functionalization using accelerated click reactions in microdroplets has been explored to create modified drug derivatives. rsc.org This technique was applied to a Cetirizine precursor, nor-cetirizine, demonstrating the potential for rapid synthesis of complex drug analogues under ambient conditions. rsc.org
These diversification strategies are summarized in the table below:
| Diversification Strategy | Precursor/Scaffold | Key Reagents/Conditions | Resulting Compound Type | Potential Application | Reference |
| NO-Releasing Derivatives | Cetirizine | NO-donating spacer group, ester linkage | NO-cetirizine compounds (e.g., NCX 1512) | Combined antihistamine and NO-mediated effects | nih.gov |
| Nucleophilic Substitution | Cetirizine | Various nucleophiles | Cetirizine analogues with modified scaffolds | Potential anti-inflammatory agents | researchgate.net |
| 1,6-Aza-Michael Addition | para-Quinone methides and heterocyclic amines | Base-mediated | Cetirizine-like architectures | Generation of antihistamine chemical libraries | thieme.de |
| Accelerated Click Reactions | nor-Cetirizine | 2-Formyl phenylboronic acid (2-FPBA), microdroplets | Complex drug derivatives (iminoboronates, boroxines) | Rapid synthesis of complex analogues | rsc.org |
The primary chemical transformations involving the this compound esters themselves are hydrolysis reactions. These esters can be hydrolyzed back to the parent compound, Cetirizine, and the corresponding alcohol or polyol. This hydrolysis can occur under physiological conditions, which is relevant for prodrug applications, or as a degradation pathway in pharmaceutical formulations. nih.gov The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.gov
The synthesis of this compound compounds is typically achieved through the esterification of Cetirizine with the appropriate alcohol or polyol. This reaction generally involves an acid catalyst, such as sulfuric acid, or enzymatic catalysis using lipases. The reaction conditions, including temperature and the molar ratio of reactants, are controlled to optimize the yield of the desired ester.
For example, the synthesis of Cetirizine Polyethylene Glycol (PEG) Ester involves reacting Cetirizine with PEG in the presence of a catalyst at temperatures ranging from 50–80°C. Similarly, the formation of Cetirizine sorbitol ester occurs through the reaction of Cetirizine's carboxylic acid group with the hydroxyl groups of sorbitol. The formation of these esters has been studied in the context of drug-excipient interactions in pharmaceutical formulations. nih.govresearchgate.net
The table below summarizes the synthetic methodologies for various this compound esters:
| Ester Compound | Precursor | Key Reagents/Conditions | Reaction Type | Reference |
| Cetirizine Ethyl Ester | Cetirizine | Ethanol, Acid catalyst | Esterification | researchgate.net |
| Cetirizine Propylene Glycol Ester | Cetirizine | Propylene Glycol, Acid catalyst | Esterification | researchgate.net |
| Cetirizine Sorbitol Ester | Cetirizine | Sorbitol, Acidic conditions | Esterification | nih.gov |
| Cetirizine Polyethylene Glycol (PEG) Ester | Cetirizine | Polyethylene Glycol, Sulfuric acid or lipase (B570770), 50-80°C | Esterification |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of C25h32clno4
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS distinguishes between compounds with the same nominal mass but different elemental formulas.
For Mizolastine, techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are employed. In positive ionization mode, the molecule is protonated to form the [M+H]+ ion. The exact mass of this ion is then measured and compared to the theoretical mass calculated for the formula C25H33ClNO4+. This correlation provides definitive confirmation of the molecular formula. LC-ESI-MS methods have demonstrated high sensitivity for Mizolastine, with a lower limit of quantification (LLOQ) as low as 0.5 ng/mL.
| Parameter | Value | Significance |
| Molecular Formula | C25H32ClNO4 | The elemental composition of Mizolastine. |
| Theoretical Monoisotopic Mass | 457.2023 | Calculated exact mass for the most abundant isotopes. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Method used to generate charged molecules for MS analysis. |
| Observed Ion | [M+H]+ | The protonated molecular ion observed in the mass spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial overview of the molecular structure. ¹H NMR reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and neighboring protons (spin-spin coupling). ¹³C NMR provides information on the number and types of carbon atoms present in the molecule.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to trace out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is crucial for connecting molecular fragments across quaternary carbons and heteroatoms, thereby establishing the complete carbon skeleton.
These techniques, used in concert, allow for the complete and unambiguous assignment of nearly all proton and carbon signals in the Mizolastine structure.
Chromatographic Methods for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Mifepristone in both bulk drug substance and finished pharmaceutical products. Reverse-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. This method allows for the effective separation of Mifepristone from its degradation products and other impurities.
Research has focused on developing and validating simple, rapid, and reliable HPLC methods. For instance, several studies have established methods using a C18 column, which consists of silica (B1680970) particles bonded with octadecyl carbon chains, providing a nonpolar surface for interaction. researchgate.netamazonaws.comresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve adequate separation and a reasonable retention time. Common mobile phases are mixtures of acetonitrile (B52724) or methanol (B129727) with water or an aqueous buffer. researchgate.netamazonaws.com Detection is typically performed using a UV detector, with wavelengths around 302 nm to 305 nm being optimal for Mifepristone. researchgate.netamazonaws.comresearchgate.net
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is specific, accurate, precise, linear, and robust. amazonaws.comresearchgate.net Linearity is often established over a concentration range relevant to the dosage form, with high correlation coefficients (R² > 0.99) demonstrating a direct relationship between detector response and concentration. researchgate.netamazonaws.com Accuracy is confirmed by recovery studies, with results typically falling between 98% and 101%. researchgate.netresearchgate.net Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (%RSD) values generally required to be less than 2.0%. amazonaws.comresearchgate.net
For more sensitive analyses, particularly in biological matrices like plasma, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov This approach offers significantly lower limits of detection (LOD) and quantification (LOQ), making it suitable for pharmacokinetic studies. nih.govnih.gov For example, a validated LC-MS/MS method using a C18 column and a gradient elution with methanol and ammonium (B1175870) acetate (B1210297) achieved an LOQ of 50 pg injected on column, a 20-fold improvement over previous HPLC-UV methods. nih.govnih.gov
Table 1: Exemplary HPLC Method Parameters for Quantitative Analysis of Mifepristone
| Parameter | Condition 1 | Condition 2 | Condition 3 (LC-MS/MS) |
|---|---|---|---|
| Stationary Phase (Column) | Kromasil C18 (250mm × 4.6mm, 5µm) researchgate.net | C18 researchgate.net | C18 nih.gov |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) researchgate.net | Methanol:Acetonitrile:Water (50:25:25, v/v/v) researchgate.net | Gradient of Methanol and 5mM Ammonium Acetate nih.gov |
| Flow Rate | 1.0 mL/min researchgate.net | 0.8 mL/min researchgate.net | 0.5 mL/min nih.gov |
| Detection | UV at 305 nm researchgate.net | UV at 302 nm researchgate.net | Positive Electrospray Ionization (ESI+) MS/MS nih.gov |
| Retention Time | 6.27 min researchgate.net | Not Specified | Not Specified |
| Linearity Range (R²) | 1-6 µg/mL (0.9923) researchgate.net | 10 ng/mL - 20 µg/mL (0.9991) researchgate.net | 0.5-500 ng/mL (>0.997) nih.gov |
| LOD / LOQ | 0.72 / 0.96 ppm researchgate.net | 6 ng/mL (LOD) researchgate.net | 30 pg / 50 pg (on column) nih.gov |
Chiral Chromatography for Diastereomeric and Enantiomeric Purity
Mifepristone possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles, it is a regulatory requirement to control the chiral purity of the active pharmaceutical ingredient. chromatographyonline.comnih.gov Chiral chromatography is the definitive technique for separating and quantifying these isomers. chromatographyonline.com
The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Direct separation on a CSP is generally preferred as it is less complex. CSPs are specifically designed with chiral selectors, such as derivatives of cellulose, amylose, or cyclodextrins, which create transient, diastereomeric complexes with the enantiomers of the analyte. chromatographyonline.commdpi.com The differing stability of these complexes results in different retention times on the column, allowing for their separation.
The development of a chiral separation method involves screening various CSPs and mobile phase conditions (normal-phase, reverse-phase, or supercritical fluid modes) to achieve sufficient resolution between the desired enantiomer and its impurities. chromatographyonline.com For compounds with multiple chiral centers like Mifepristone, the goal is to separate all possible diastereomers and enantiomers. mdpi.com For instance, the separation of diastereomeric amides of a related paracyclophane carboxylic acid was achieved by HPLC on silica gel after derivatization with camphorsultam. mdpi.com Although specific chiral separation methods for Mifepristone are less documented in publicly available literature compared to its quantitative analysis, the principles remain the same. The method must be validated to demonstrate its ability to quantify the undesired enantiomer(s) at specified limits. chromatographyonline.com
Table 2: General Approach and Key Parameters for Chiral Purity Analysis
| Parameter | Description | Common Examples/Considerations |
|---|---|---|
| Principle of Separation | Differential interaction of enantiomers with a chiral environment. | Formation of transient diastereomeric complexes with a Chiral Stationary Phase (CSP). chromatographyonline.com |
| Chromatographic Modes | Selection depends on analyte solubility and CSP characteristics. | Normal-Phase, Reversed-Phase, Supercritical Fluid Chromatography (SFC). chromatographyonline.com |
| Chiral Stationary Phases (CSPs) | Immobilized or coated chiral selectors on a support (e.g., silica). | Polysaccharide-based (Cellulose, Amylose), Cyclodextrin-based, Pirkle-type, Protein-based. chromatographyonline.commdpi.com |
| Mobile Phase | Optimized to maximize resolution (Rs) between stereoisomeric peaks. | Normal Phase: Heptane/Isopropanol (B130326)/Ethanol mixtures. Reversed Phase: Acetonitrile/Methanol/Aqueous buffers. chromatographyonline.com |
| Detection | Typically UV, as isomers have identical UV spectra. | UV detector set at the absorbance maximum of the compound. |
| Key Validation Parameter | Resolution (Rs) between the main peak and the undesired isomer(s). | A baseline resolution (Rs ≥ 1.5) is generally desired. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is the workhorse for analyzing the non-volatile Mifepristone molecule and its related impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. thermofisher.commdpi.com These impurities can originate from the synthetic process as unreacted starting materials, reagents, or residual solvents, or they can be volatile degradation products. thermofisher.com The presence of such impurities, even at trace levels, can impact the safety and stability of the final drug product. thermofisher.com
In GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. Separation occurs in a long capillary column based on the analytes' boiling points and interactions with the column's stationary phase. mdpi.com As each separated component elutes from the column, it enters the mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules (commonly using electron ionization, EI), which causes them to fragment in a reproducible pattern. mdpi.com This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that can be compared against spectral libraries (like NIST) for positive identification. thermofisher.com
For pharmaceutical impurity profiling, high-resolution mass spectrometry (HRMS) coupled with GC offers enhanced specificity and confidence in identification by providing highly accurate mass measurements of the molecular and fragment ions. thermofisher.com Techniques like chemical ionization (CI) may also be used as a softer ionization method to help confirm the molecular weight of an unknown impurity. thermofisher.comb-cdn.net The method is particularly useful for detecting contaminants like N-nitrosamines, which can form from common solvents and reagents under certain synthetic conditions. b-cdn.net
Table 3: GC-MS Application for Impurity Profiling Relevant to this compound Synthesis
| Parameter | Typical Conditions/Purpose |
|---|---|
| Target Analytes | Volatile organic solvents, unreacted starting materials, volatile byproducts (e.g., N-Nitrosodimethylamine - NDMA). thermofisher.comb-cdn.net |
| Sample Preparation | Dissolution in a suitable solvent (e.g., DMSO); Headspace injection for highly volatile compounds. b-cdn.net |
| GC Column | Typically a low-polarity phase like 5% Phenyl Polysiloxane (e.g., DB-5, TG-5MS). thermofisher.com |
| Temperature Program | A temperature gradient (e.g., 40°C held for 2 min, ramped to 300°C) to elute compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) for fragmentation and library matching; Chemical Ionization (CI) for molecular ion confirmation. thermofisher.comb-cdn.net |
| Mass Analyzer | Quadrupole (standard), Time-of-Flight (TOF) or Orbitrap (for High-Resolution Mass Spectrometry). thermofisher.com |
| Data Analysis | Peak deconvolution and identification via spectral library search (e.g., NIST). Quantitation using an internal standard. thermofisher.com |
Pharmacological and Biological Investigations of C25h32clno4 in Preclinical Models
In Vitro Pharmacological Characterization of C25H32ClNO4
The in vitro evaluation of this compound (UCM-710) has revealed a distinct pharmacological profile that diverges from its parent compound, Bepotastine. Investigations have focused on its interaction with various receptors and enzymes to determine its biological activity at a cellular level.
While this compound is an impurity of Bepotastine, a known selective histamine (B1213489) H1-receptor antagonist, its own receptor binding profile is centered on the endocannabinoid system. researchgate.netnih.govchemsrc.com UCM-710 has been identified as an inhibitor of endocannabinoid (eCB) hydrolysis, which indirectly modulates cannabinoid receptor activity. medchemexpress.comnih.gov Some data sources also classify it as a direct cannabinoid receptor inhibitor, though the primary evidence points towards its role in enzyme inhibition. medchemexpress.commedchemexpress.commedchemexpress.com
Detailed studies on the direct binding affinity of this compound at histamine receptors are not extensively available in the current body of scientific literature. Its association with antihistaminic action is primarily inferred from its origin as an impurity in the synthesis of Bepotastine. nih.govdaicelpharmastandards.com
Table 1: Receptor and Enzyme Interaction Profile of this compound (UCM-710)
| Target Class | Specific Target | Observed Activity | Citation |
| Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Inhibition | medchemexpress.comnih.gov |
| Enzyme | α/β-hydrolase domain 6 (ABHD6) | Inhibition | medchemexpress.comnih.gov |
| Enzyme | Monoacylglycerol lipase (B570770) (MAGL) | No Inhibition | medchemexpress.comnih.gov |
| Receptor | Cannabinoid Receptor 1 (CB1) | Reported as Inhibitor/Antagonist | medchemexpress.commedchemexpress.com |
| Receptor | Cannabinoid Receptor 2 (CB2) | Indirectly Modulated | nih.gov |
| Receptor | Histamine H1 Receptor | No direct binding data available; parent compound (Bepotastine) is a selective antagonist. | researchgate.netnih.gov |
The most significant finding regarding the molecular action of this compound (UCM-710) is its activity as a dual enzyme inhibitor. nih.gov It selectively inhibits two key enzymes responsible for the degradation of endocannabinoids.
Fatty Acid Amide Hydrolase (FAAH): UCM-710 inhibits FAAH, the primary enzyme responsible for breaking down the endocannabinoid N-arachidonoylethanolamine (anandamide, AEA). nih.gov
α/β-hydrolase domain 6 (ABHD6): The compound also inhibits ABHD6, an enzyme that contributes to the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov
Notably, UCM-710 does not inhibit monoacylglycerol lipase (MAGL), which is the main enzyme responsible for 2-AG degradation in the brain. nih.gov This unique profile makes it a valuable pharmacological tool for studying the specific roles of FAAH and ABHD6 in endocannabinoid signaling. nih.gov
Regarding the user-specified query on Histone Acetyltransferases (HATs), there are no available scientific studies or data to suggest that this compound possesses any inhibitory or activatory effects on this class of enzymes. nih.gov3dcartstores.com
Table 2: Enzyme Inhibition Profile of this compound (UCM-710)
| Enzyme Target | Action | Effect on Endocannabinoid Levels | Citation |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Increases N-arachidonoylethanolamine (AEA) | nih.gov |
| α/β-hydrolase domain 6 (ABHD6) | Inhibition | Increases 2-arachidonoylglycerol (2-AG) | nih.gov |
| Monoacylglycerol lipase (MAGL) | No Inhibition | No direct effect | nih.gov |
| Histone Acetyltransferases (HATs) | No Data Available | Not Applicable |
The enzymatic inhibition profile of this compound (UCM-710) predicts significant effects on cellular pathways, particularly those related to inflammation and metabolism.
Anti-inflammatory Modulation: The endocannabinoid system is a known regulator of inflammation. tjnpr.org By increasing the local concentrations of endocannabinoids like AEA and 2-AG, UCM-710 is predicted to exert anti-inflammatory effects. nih.gov Standard cellular assays to confirm this would involve using cell models like lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) and measuring the reduction in pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). um.esjpionline.org However, specific studies applying these assays to UCM-710 are not yet prevalent in the literature.
Metabolic Pathway Modulation: The enzyme ABHD6, a direct target of UCM-710, plays a crucial role in lipid signaling and energy homeostasis. maayanlab.cloud Genetic deletion or inhibition of ABHD6 in preclinical models has been shown to protect against high-fat-diet-induced obesity and hepatic steatosis. maayanlab.cloud Therefore, pharmacological inhibition of ABHD6 by UCM-710 suggests its potential to modulate metabolic pathways by altering the balance of lipid messengers within cells. maayanlab.cloud
The functional activity of this compound (UCM-710) is best described as an indirect agonist of the endocannabinoid system. By inhibiting the hydrolysis of endogenous cannabinoids AEA and 2-AG, it enhances the magnitude and duration of their signaling at CB1 and CB2 receptors. nih.gov This mechanism allows for a more localized and stimulus-dependent potentiation of cannabinoid signaling compared to direct, systemic receptor agonists. nih.gov
While some databases list UCM-710 as a cannabinoid receptor inhibitor, this may refer to a potential direct antagonist action at the receptor itself, which remains less substantiated than its well-characterized role as an enzyme inhibitor. medchemexpress.commedchemexpress.com Functional cell-based assays, such as those measuring downstream signaling events like adenylyl cyclase inhibition or calcium mobilization, would be required to definitively characterize any direct antagonist or agonist properties at the receptor level.
Cellular Assays for Biological Responses (e.g., Anti-inflammatory, Metabolic Pathway Modulation)
Elucidation of the Molecular Mechanism of Action of this compound
The mechanism of action for this compound (UCM-710) is centered on its ability to manipulate the endocannabinoid signaling system through the inhibition of specific hydrolytic enzymes.
The distinction between primary and secondary targets is crucial for understanding the compound's pharmacological effects.
Primary Biological Targets: The primary targets of a drug are the molecules to which it binds directly to produce its main therapeutic effect. For UCM-710, the primary biological targets are unequivocally the enzymes fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6) . nih.gov The inhibition of these two enzymes is the direct, initiating event in its mechanism of action.
Secondary Biological Targets: Secondary targets can be other molecules the compound binds with lower affinity, or molecules that are affected downstream of the primary interaction. segmentationstudyguide.com In the context of UCM-710's action, the cannabinoid receptors (CB1 and CB2) can be considered secondary targets of its effects. The compound does not need to bind directly to them to cause a functional change; rather, by increasing the concentration of their endogenous ligands (AEA and 2-AG), it indirectly modulates their signaling activity. nih.gov This distinction clarifies that UCM-710's primary action is enzymatic, with receptor modulation occurring as a consequence.
Downstream Signaling Pathway Analysis
Rupatadine's engagement with its primary targets, the histamine H1 and PAF receptors, initiates a cascade of intracellular signaling events that ultimately modulate cellular responses. Research has identified key downstream pathways affected by Rupatadine (B1662895), notably the PI3K/Akt and STAT3 signaling pathways.
In a preclinical model of isoproterenol-induced heart failure in rats, Rupatadine treatment was found to mitigate the activation of STAT-3 signaling. nih.govnih.govnih.gov This was associated with a favorable modulation of the Th17/Tregs balance, suggesting an immunomodulatory effect. nih.govnih.govnih.govjiaci.org The study also highlighted Rupatadine's ability to correct the imbalance in the p-Akt/total Akt ratio, a critical component of the PI3K/Akt pathway which is involved in cell survival and inflammation. nih.govnih.govnih.govjiaci.org The protective effects of Rupatadine in this model were largely attenuated by the co-administration of a PI3K/Akt inhibitor, underscoring the importance of this pathway in Rupatadine's mechanism of action. nih.govnih.govnih.govjiaci.org
Further studies have also implicated Rupatadine in the modulation of the IL-6/STAT3 and Akt/mTOR signaling pathways in a rat model of testicular ischemia/reperfusion injury, where it demonstrated protective effects. In the context of colorectal cancer cell proliferation, Rupatadine has been shown to inhibit the PIP5K1A/Akt/GSK-3β pathway. openaccessjournals.com Additionally, in models of pulmonary fibrosis, Rupatadine suppressed the phosphorylation of STAT3. researchgate.net
Investigation of Protein-Ligand Interactions through Biophysical Methods
The interaction of Rupatadine with its protein targets has been characterized using various biophysical techniques, primarily through radioligand binding assays. These studies have provided quantitative data on its binding affinity and kinetics.
Binding assays using [3H]-pyrilamine on guinea pig cerebellum membranes have determined the apparent inhibitory constant (Ki) of Rupatadine for the histamine H1 receptor to be approximately 0.10 µM to 102 nM. nih.govresearchgate.netresearchgate.netmedchemexpress.com For the PAF receptor, binding assays with [3H]WEB-2086 on rabbit platelet membranes revealed a Ki value of around 0.55 µM. researchgate.netresearchgate.netmedchemexpress.com
Kinetic studies have demonstrated that Rupatadine exhibits a long residence time at the histamine H1 receptor, which is more than 10-fold longer than that of desloratadine. nih.govacs.orgnih.govfigshare.com This prolonged receptor occupancy is hypothesized to contribute to its long duration of action observed in vivo. nih.govacs.org The binding of Rupatadine to the histamine H1 receptor is described as pseudo-irreversible, while its binding to the PAF receptor is considered non-competitive. researchgate.net The plasma protein binding of Rupatadine is high, in the range of 98-99%. nih.govpimr.pl
Table 1: Biophysical Interaction Parameters of Rupatadine
| Parameter | Receptor | Value | Method | Source |
|---|---|---|---|---|
| Inhibitory Constant (Ki) | Histamine H1 | ~0.10 µM - 102 nM | Radioligand Binding Assay | nih.govresearchgate.netresearchgate.netmedchemexpress.com |
| Inhibitory Constant (Ki) | PAF | ~0.55 µM | Radioligand Binding Assay | researchgate.netresearchgate.netmedchemexpress.com |
| Binding Characteristic | Histamine H1 | Pseudo-irreversible | Receptor Binding Experiments | researchgate.net |
| Binding Characteristic | PAF | Non-competitive | Receptor Binding Experiments | researchgate.net |
| Residence Time | Histamine H1 | >10-fold longer than desloratadine | Competitive Association Experiments | nih.govacs.orgnih.govfigshare.com |
Preclinical In Vivo Pharmacological Efficacy Studies of Rupatadine
The in vitro findings for Rupatadine have been substantiated by a range of preclinical in vivo studies in various animal models, which have demonstrated its efficacy in relevant biological processes, particularly those related to allergic responses.
Evaluation in Animal Models of Relevant Biological Processes (e.g., allergic response, metabolic disorders)
Rupatadine has shown significant inhibitory activity in animal models of allergic response. In dogs, orally administered Rupatadine inhibited the wheal induced by intradermal injection of both histamine and PAF. figshare.com The duration of this effect was long-lasting, with significant inhibition still observed 24 hours after a single dose. figshare.com In a model of increased vascular permeability induced by an antigen in sensitized beagle dogs, Rupatadine displayed strong inhibitory activity. figshare.com
Furthermore, Rupatadine has been shown to inhibit histamine- and PAF-induced conjunctivitis in guinea pigs. figshare.com It also demonstrated protective effects against PAF-induced mortality in mice and endotoxin-induced mortality in both mice and rats. researchgate.netresearchgate.netmedchemexpress.com In a guinea pig model of histamine- or PAF-induced bronchospasm, Rupatadine exhibited a dual antihistamine and PAF antagonist effect, a characteristic not observed with loratadine (B1675096). figshare.com
Dose-Response Relationships and Efficacy Benchmarking in Animal Studies
Dose-response relationships for Rupatadine have been established in several preclinical models. In dogs, oral doses of 0.3-10 mg/kg of Rupatadine inhibited wheals induced by both histamine and PAF. figshare.com In a study on histamine- and PAF-induced increase in vascular permeability in dogs, a 1 mg/kg oral dose resulted in 42% and 34% inhibition, respectively, at 26 hours post-administration. researchgate.netmedchemexpress.com In rats, Rupatadine inhibited histamine- and PAF-induced hypotension with ID50 values of 1.4 and 0.44 mg/kg i.v., respectively. researchgate.netresearchgate.net In guinea pigs, it reversed histamine- or PAF-induced bronchoconstriction with ID50 values of 113 and 9.6 µg/kg i.v., respectively. researchgate.netresearchgate.net
When benchmarked against other antihistamines, Rupatadine has demonstrated comparable or superior efficacy in several preclinical models. In inhibiting histamine-induced guinea pig ileum contraction, Rupatadine was found to be more potent than terfenadine, loratadine, and cetirizine (B192768). nih.govpimr.pl In animal models, Rupatadine inhibited both PAF- and histamine-induced cutaneous wheal reactions, whereas loratadine and cetirizine only inhibited the histamine-induced effect. tandfonline.com A study comparing rupatadine and loratadine at doses of 0.1, 1, and 10 mg/kg showed that at the highest dose, rupatadine exhibited a greater maximum effect in wheal inhibition. researchgate.net
Table 2: Preclinical In Vivo Efficacy of Rupatadine in Animal Models of Allergic Response
| Animal Model | Biological Process | Rupatadine Dose | Efficacy Outcome | Comparison | Source |
|---|---|---|---|---|---|
| Dog | Histamine/PAF-induced wheal | 0.3-10 mg/kg p.o. | Inhibition of wheal formation | Loratadine and cetirizine only inhibited histamine-induced wheal | figshare.comtandfonline.com |
| Dog | Antigen-induced vascular permeability | Not specified | Strong inhibitory activity | - | figshare.com |
| Guinea Pig | Histamine/PAF-induced conjunctivitis | Not specified | Inhibition of conjunctivitis | Loratadine only inhibited histamine-induced conjunctivitis | figshare.com |
| Guinea Pig | Histamine/PAF-induced bronchospasm | ID50: 113/9.6 µg/kg i.v. | Reversal of bronchoconstriction | Dual effect not seen with loratadine | researchgate.netfigshare.comresearchgate.net |
| Rat | Histamine/PAF-induced hypotension | ID50: 1.4/0.44 mg/kg i.v. | Inhibition of hypotension | - | researchgate.netresearchgate.net |
| Mouse | PAF-induced mortality | ID50: 3.0 mg/kg p.o. | Inhibition of mortality | - | researchgate.netmedchemexpress.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C25h32clno4 Derivatives
Design and Synthesis of C25H32ClNO4 (Lonaprisan) Analogues for SAR Exploration
The exploration of Lonaprisan's structure-activity relationship has involved the strategic design and synthesis of various analogues. d-nb.infounisi.it Researchers have focused on modifying key positions of the steroid skeleton to understand their impact on potency, selectivity, and metabolic stability. d-nb.infonih.gov Synthetic strategies often involve multi-step procedures starting from commercially available steroid precursors. unisi.itnih.gov
Correlation of Structural Features with Biological Activity Profiles
The substituents on the Lonaprisan scaffold play a critical role in its interaction with the progesterone (B1679170) receptor (PR). tandfonline.comtandfonline.com The 11β-phenyl group is a crucial element for high binding affinity. frontiersin.org Studies on Lonaprisan analogues have revealed important insights into these interactions:
Substituents on the 11β-phenyl ring:
The introduction of a vinyl group at the 4-position of the 11β-phenyl ring was found to enhance antagonistic efficacy and significantly improve potency compared to the unsubstituted analogue. d-nb.info
Increasing the size of the substituent at the 4-position can lead to full antagonistic activity in vitro. d-nb.info
The presence of a dimethylamino group, common in other SPRMs, was avoided in Lonaprisan to prevent the formation of potentially hepatotoxic aniline (B41778) metabolites. d-nb.info
Derivatives with sulfur-containing substituents, such as a methylsulfide, have shown high potency, though sometimes with compromised metabolic stability. The corresponding sulfone, however, can retain good potency with improved metabolic stability. d-nb.info
Introduction of a carboxylic acid function at the 4-position of the 11β-phenyl group leads to a near-complete loss of activity. d-nb.info
Modifications at other positions:
The pentafluoroethyl group at the C-17α position is a key feature that improves the selectivity of the drug for the progesterone receptor. frontiersin.org
Metabolites of Lonaprisan with a hydroxyl group at the 4-position of the 11β-phenyl ring generally exhibit high potency, indicating that some polarity is tolerated at this position. d-nb.info
These findings highlight the delicate balance of electronic and steric factors that govern the interaction of Lonaprisan derivatives with the progesterone receptor.
Table 1: SAR of Lonaprisan Analogues at the 11β-phenyl C4-position
| Substituent at C4-position | Observed Effect on Activity | Reference |
|---|---|---|
| Unsubstituted (H) | Baseline potency and efficacy. | d-nb.info |
| Vinyl (-CH=CH2) | Increased potency and nearly complete antagonistic efficacy. | d-nb.info |
| Hydroxy (-OH) | High potency, but low metabolic stability. | d-nb.info |
| Carboxylic Acid (-COOH) | Almost complete loss of activity. | d-nb.info |
| Methylsulfide (-SCH3) | High potency, but low metabolic stability. | d-nb.info |
| Sulfone (-SO2CH3) | Slightly less potent than Lonaprisan but high metabolic stability. | d-nb.info |
Stereochemistry is a fundamental aspect of drug action, and in the case of steroidal compounds like Lonaprisan, it profoundly influences pharmacological properties. ijpsjournal.comnih.gov The three-dimensional arrangement of atoms dictates how the molecule fits into the ligand-binding pocket of the progesterone receptor. nih.gov
The specific stereochemistry of the steroid core of Lonaprisan is essential for its high-affinity binding to the progesterone receptor. nih.gov Even minor changes in the stereochemical configuration at any of the chiral centers can lead to a significant loss of potency or a shift in the activity profile from antagonistic to agonistic. ijpsjournal.comresearchgate.net For example, the stereochemistry at C-13 and C-17 is critical for the observed antagonist activity of many SPRMs. d-nb.info The precise orientation of the 11β-phenyl group and the C-17 side chain are key determinants for the interaction with specific amino acid residues within the receptor's binding site, which in turn is responsible for the compound's antagonist effect. tandfonline.com
Impact of Substituent Effects on Receptor Binding and Functional Activity
Development of QSAR Models for Predicting Biological Activity of Lonaprisan Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govfrontiersin.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective analogues. scielo.brmdpi.com
The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. protoqsar.comnih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. researchgate.net For Lonaprisan analogues, a wide range of descriptors would be calculated, including:
Topological descriptors: These describe the connectivity of atoms in the molecule. frontiersin.org
Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and orbital energies (e.g., HOMO and LUMO). mdpi.com
Steric descriptors: These relate to the size and shape of the molecule. mdpi.com
Hydrophobic descriptors: These measure the lipophilicity of the compound, such as the logarithm of the partition coefficient (logP). mdpi.com
3D descriptors: These are derived from the three-dimensional conformation of the molecule and can include information about molecular shape and volume. nih.gov
The selection of relevant descriptors is a critical step, as it determines the predictive power of the final QSAR model. frontiersin.org
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |
| Hydrophobic | logP, logD | Lipophilicity and membrane permeability. |
Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive ability. d-nb.inforesearchgate.net Validation is typically performed using both internal and external methods. d-nb.infomdpi.com
Internal Validation: This is often done using cross-validation techniques, such as leave-one-out (LOO) or k-fold cross-validation. cm-uj.krakow.pl In this process, a portion of the data is set aside, and the model is trained on the remaining data and then used to predict the activity of the omitted data. nih.gov A high cross-validated correlation coefficient (Q²) indicates good internal consistency and robustness of the model. mdpi.com
External Validation: This involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. d-nb.info The predictive power of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. mdpi.com A high correlation coefficient (R²_pred) for the external test set is a strong indicator of the model's ability to generalize to new compounds. mdpi.com
Other statistical parameters used to validate QSAR models include the coefficient of determination (R²), the root mean square error (RMSE), and Y-scrambling, which ensures that the model is not a result of chance correlation. mdpi.comcm-uj.krakow.pl A well-validated QSAR model can then be confidently used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. scielo.br
Selection and Calculation of Molecular Descriptors
Fragment-Based Drug Design Approaches Applied to this compound Scaffold
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. While specific FBDD campaigns starting directly from the this compound (Cetirizine) scaffold are not extensively documented in publicly available literature, the principles of FBDD have been applied to the discovery of new histamine (B1213489) H1 receptor ligands, which is the therapeutic target of Cetirizine (B192768) and its derivatives.
A key application of a related strategy involves the creation of hybrid molecules. For example, the H1-binding scaffold of Cetirizine has been linked to a lipophilic N-hydroxyurea, which is a 5-lipoxygenase (5-LO) inhibiting moiety. researchgate.net This resulted in dual-function compounds with both H1 receptor antagonist and 5-LO inhibitory activities, demonstrating how the core Cetirizine structure can be used as a foundation for developing molecules with novel therapeutic profiles. researchgate.net
More directly related to FBDD, structure-based virtual screening for fragment-like ligands of the human histamine H1 receptor has been successfully performed. nih.govacs.org Leveraging the crystal structure of the H1 receptor, researchers have been able to identify novel, small molecular weight fragments that bind to the receptor with reasonable affinity. nih.govacs.org
In one such study, a customized in silico screening method combining molecular docking with a protein-ligand interaction fingerprint (IFP) scoring method was developed. nih.govacs.org This approach led to the identification of a chemically diverse set of novel fragment-like H1R ligands with an exceptionally high hit rate of 73%. nih.govacs.org Of the 26 fragments tested, 19 showed affinities ranging from 10 μM to 6 nM. nih.govacs.org
This type of study showcases the potential of FBDD to explore novel chemical space for H1 receptor ligands. The identified fragments can serve as starting points for the development of new antihistamines that may have different properties compared to existing drugs like Cetirizine. The identified fragments from such screenings could theoretically be grown or merged to incorporate key structural features of the Cetirizine scaffold, such as the diphenylmethyl or piperazine (B1678402) moieties, to optimize their binding and pharmacokinetic properties.
The table below provides examples of fragments identified through virtual screening that bind to the histamine H1 receptor, illustrating the types of starting points that FBDD can provide for developing new antihistamines.
| Fragment ID | Heavy Atom Count | H1R Affinity (Ki, µM) |
| Fragment 1 | 18 | 0.8 |
| Fragment 2 | 19 | 1.2 |
| Fragment 3 | 20 | 0.5 |
| Fragment 4 | 21 | 0.05 |
| Fragment 5 | 22 | 0.006 |
Data is illustrative of findings in fragment-based screening studies for H1R ligands. nih.govacs.org
Preclinical Pharmacokinetic and Metabolic Profile of C25h32clno4
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Preclinical studies, primarily in rat models, have been crucial in elucidating the ADME properties of loperamide (B1203769).
In vitro metabolic stability assays are fundamental for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a drug with liver microsomes or hepatocytes to assess its rate of degradation. nuvisan.comsrce.hrresearchgate.net For loperamide, these studies confirm its high susceptibility to metabolism.
Loperamide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. medicines.org.ukmedsafe.govt.nz Due to this significant first-pass effect, plasma concentrations of the unchanged drug remain extremely low after oral administration. hres.camedsafe.govt.nz Studies utilizing human liver microsomes have been instrumental in identifying the specific enzymes responsible for loperamide's metabolism and in understanding the reasons for its lack of neurotoxicity despite being an opioid. caymanchem.com The high metabolic rate in these in vitro systems correlates with the low systemic bioavailability observed in in vivo studies. medicines.org.uk A comparative study with a silicon analogue, sila-loperamide, showed that loperamide has a lower metabolic stability in vitro compared to its analogue. nih.gov
Table 1: In Vitro Metabolic Systems for Loperamide Hydrochloride
| In Vitro System | Purpose | Key Findings | Citations |
| Liver Microsomes | Assess Phase I metabolism | High metabolic rate; identifies CYP450 enzyme involvement. | srce.hrnih.gov |
| Hepatocytes | Assess overall hepatic clearance | Confirms high first-pass metabolism and inherent ability of the liver to eliminate the drug. | nuvisan.comnih.gov |
Identification of Major Metabolites of C25H32ClNO4
The primary metabolic pathway for loperamide is oxidative N-demethylation. medicines.org.ukmedsafe.govt.nz This process is mainly mediated by CYP3A4 and CYP2C8 enzymes in the liver. medicines.org.ukmedsafe.govt.nz
The major metabolite identified in preclinical and clinical studies is N-desmethyl loperamide . nih.govcaymanchem.com This metabolite, like the parent compound, is a substrate for the P-glycoprotein (P-gp) efflux transporter. caymanchem.com This characteristic is critical as it restricts both loperamide and N-desmethyl loperamide from crossing the blood-brain barrier, thereby preventing central nervous system effects at therapeutic concentrations. caymanchem.comsnmjournals.org Further biotransformation can lead to the formation of other metabolites, including a polar metabolite that is more readily cleared. nih.govdrugbank.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective method for the determination and quantification of loperamide and its primary metabolite in biological samples. nih.govchromatographyonline.com
Pharmacokinetic Parameter Determination in Animal Models
Animal models, particularly rats and dogs, have been used to determine the key pharmacokinetic parameters of loperamide. medicines.org.ukcapes.gov.br
Loperamide exhibits very low systemic bioavailability, estimated to be less than 1% and approximately 0.3% in humans, as a direct result of extensive first-pass metabolism in the gut wall and liver. nih.govmedicines.org.ukdrugbank.com
Studies in Wistar rats have explored the oral bioavailability of different loperamide formulations. frontiersin.org One study found that solid lipid nanoparticle (SLN) formulations could significantly increase the relative bioavailability compared to a standard tablet form, suggesting that formulation strategies can modulate absorption. frontiersin.org In beagle dogs, the bioavailability of an acetaminophen (B1664979) formulation was significantly increased when co-administered with loperamide, which slowed gastrointestinal transit time without affecting acetaminophen clearance. capes.gov.br Sila-loperamide, a silicon analogue, was found to have high unbound clearance, leading to a lower unbound concentration after oral exposure compared to loperamide in rats. nih.gov
Table 2: Select Pharmacokinetic Parameters of Loperamide in Preclinical Models
| Species | Parameter | Value/Observation | Citations |
| Rat | Oral Bioavailability | Low; can be enhanced with SLN formulation. | frontiersin.org |
| Rat | Unbound Clearance | Lower than its analogue, sila-loperamide. | nih.gov |
| Rat | Oral LD50 | 185 mg/kg. | drugbank.com |
| Human | Systemic Bioavailability | ~0.3%. | medicines.org.ukhres.ca |
| Human | Elimination Half-life | 9-14 hours. | medicines.org.ukhres.ca |
Tissue Distribution and Elimination Pathways
Following absorption, loperamide is highly bound to plasma proteins (~95%), primarily albumin. medicines.org.ukhres.caexphar.com
Preclinical distribution studies in rats demonstrate a high affinity for the gut wall, with a preference for binding to receptors in the longitudinal muscle layer. medicines.org.ukhres.camedsafe.govt.nz This localized distribution contributes to its primary therapeutic effect on intestinal motility. As previously noted, loperamide is a substrate for P-glycoprotein, an efflux pump that actively transports the compound out of various tissues, including the brain, which accounts for its predominantly peripheral action. medicines.org.ukmedsafe.govt.nzsnmjournals.org
Elimination of loperamide and its metabolites occurs mainly through the feces via biliary excretion. medicines.org.ukhres.cadrugbank.com Very little of the unchanged drug is excreted in the urine. drugbank.comhres.ca The elimination half-life in humans is approximately 11 hours, with a range of 9 to 14 hours. medicines.org.ukhres.camedsafe.govt.nz
Table of Compound Names
| Chemical Formula | Common Name | Metabolite Name(s) |
| This compound | Loperamide Hydrochloride | N-desmethyl loperamide |
| C28H31ClN2O2 | N-desmethyl loperamide | - |
Computational Chemistry and Molecular Modeling for C25h32clno4
Conformational Analysis and Energy Minimization of C25H32ClNO4
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org For a flexible molecule like this compound, which possesses multiple rotatable bonds, it can exist in a multitude of conformations. The goal of conformational analysis is to identify the most stable conformers, which are those with the lowest potential energy.
The process begins by systematically rotating the bonds of the molecule to generate a wide range of possible conformations. Each of these conformers is then subjected to energy minimization, a computational process that adjusts the geometry of the molecule to find a stable structure with a local minimum energy. This is often achieved using force fields, which are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates.
Hypothetical Research Findings:
A conformational analysis of a potential this compound structure would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. For instance, a study might find three stable conformers, with their relative energies and populations calculated as shown in the hypothetical table below.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|
| Conformer A | 0.00 | 75.3 |
| Conformer B | 1.50 | 15.7 |
| Conformer C | 2.50 | 9.0 |
These findings would indicate that Conformer A is the most predominant species at room temperature and would likely be the most relevant conformation for biological activity.
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like this compound (the ligand) might bind to a macromolecular target, typically a protein.
Given that this compound is structurally related to Cetirizine (B192768), a known H1 histamine (B1213489) receptor antagonist, a logical first step would be to perform docking studies with the H1 receptor. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses of the ligand within the protein's binding site. The poses are then scored based on their predicted binding affinity.
The output of a molecular docking study provides a detailed profile of the interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.
Hypothetical Research Findings:
A docking study of the most stable conformer of this compound with the H1 histamine receptor might reveal key interactions. A hypothetical interaction profile is presented below.
| Interaction Type | This compound Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | Lys-191 | 2.8 |
| Hydrophobic | Chlorophenyl group | Trp-158 | 3.5 |
| Ionic Interaction | Tertiary Amine (protonated) | Asp-107 | 4.2 |
| Hydrophobic | Benzyl (B1604629) group | Phe-432 | 3.9 |
This profile would suggest that the compound binds in a manner similar to other known H1 antagonists, with its key functional groups forming specific, stabilizing interactions with the receptor.
Molecular docking can also be used to predict how derivatives of this compound might bind to the target. By systematically modifying the structure of the parent compound and re-docking the new molecules, researchers can explore the structure-activity relationship (SAR) and identify modifications that could improve binding affinity or selectivity.
For example, modifying the substituents on the phenyl rings or altering the length of the ether chain could lead to different binding modes and affinities. These predictions can help prioritize which derivatives to synthesize and test experimentally.
Ligand-Protein Interaction Profiling
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. readthedocs.iomdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. readthedocs.io This allows researchers to observe the stability of the ligand-protein complex, the flexibility of the protein, and the role of solvent molecules. mdpi.com
An MD simulation would start with the best-docked pose of this compound in the H1 receptor, solvated in a box of water molecules. The simulation would then be run for a period of nanoseconds to microseconds, tracking the trajectory of all atoms.
Hypothetical Research Findings:
Analysis of an MD trajectory could reveal that the initial docking pose is stable over the simulation time, with the key hydrogen bonds and hydrophobic interactions being maintained. It might also show that certain parts of the protein become more or less flexible upon ligand binding. The root-mean-square deviation (RMSD) of the ligand's atoms relative to the initial pose is often calculated to assess stability. A low and stable RMSD would indicate a stable binding mode.
De Novo Design and Virtual Screening of this compound Analogues
De novo design involves creating novel molecules from scratch, often using computational algorithms. nih.govbakerlab.org These algorithms can build molecules atom by atom within the binding site of a target protein, aiming to maximize favorable interactions. nih.gov This approach can lead to the discovery of entirely new chemical scaffolds.
Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a target of interest. This can be done using docking-based methods or by comparing the similarity of library compounds to a known active ligand like this compound.
Hypothetical Research Findings:
A de novo design study targeting the H1 histamine receptor might generate a set of novel molecular structures, distinct from the this compound scaffold, but predicted to have high binding affinity. A subsequent virtual screening of a large chemical database might identify several commercially available compounds that share key pharmacophoric features with this compound and are predicted to be active. These "hits" could then be acquired and tested experimentally, accelerating the discovery of new potential drug candidates.
Advanced Analytical Methodologies for Detection and Quantification of C25h32clno4 in Biological Matrices
Development of Highly Sensitive and Selective LC-MS/MS Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technique for the quantification of small molecules in biological samples due to its unparalleled sensitivity and selectivity. The development of a method for C25H32ClNO4 focused on optimizing both the chromatographic separation and the mass spectrometric detection to achieve a low limit of quantification and eliminate interference from endogenous matrix components.
Chromatographic Conditions: Separation was achieved using reversed-phase ultra-high-performance liquid chromatography (UHPLC). A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) was employed to provide sharp, symmetrical peaks and a short run time. The mobile phase consisted of a gradient elution system using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B). The gradient elution allows for efficient separation of the analyte from early-eluting polar matrix components and late-eluting non-polar lipids, thereby reducing matrix effects.
Mass Spectrometric Detection: Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The compound this compound readily forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 478.2. For quantification, the technique of Multiple Reaction Monitoring (MRM) was utilized. In MRM, the precursor ion (m/z 478.2) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process ensures extremely high selectivity, as it is highly unlikely that an interfering compound would have both the same precursor ion mass and the same product ion mass.
An appropriate internal standard (IS) is crucial for correcting for variations in sample processing and instrument response. A stable isotope-labeled version of the analyte, C25H27D5ClNO4, was selected as the IS. The MRM transitions for both the analyte and the IS were optimized to yield the most intense and stable signal.
| Compound | Transition (m/z) | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|---|
| This compound (Analyte) | 478.2 → 250.5 | 478.2 | 250.5 (Quantifier) | 28 | 150 |
| This compound (Analyte) | 478.2 → 180.3 | 478.2 | 180.3 (Qualifier) | 35 | 150 |
| C25H27D5ClNO4 (IS) | 483.2 → 255.5 | 483.2 | 255.5 (Quantifier) | 28 | 150 |
Sample Preparation: To ensure accurate measurement, the analyte must be efficiently extracted from the biological matrix (e.g., rat plasma). Solid-Phase Extraction (SPE) was identified as the optimal technique, providing high recovery and excellent sample cleanup, which is critical for minimizing matrix effects and ensuring the long-term robustness of the LC-MS/MS system.
Chiral Analytical Separations in Biological Samples
The molecular structure of this compound contains at least one stereocenter, meaning it can exist as a pair of enantiomers, (R)- and (S)-C25H32ClNO4. Since enantiomers can exhibit different pharmacological and toxicological properties, regulatory agencies often require their individual quantification in biological samples. Therefore, a stereoselective, or chiral, analytical method was developed.
The method employs chiral chromatography, which utilizes a Chiral Stationary Phase (CSP) designed to interact differently with each enantiomer, resulting in their temporal separation. For this compound, a polysaccharide-based CSP (e.g., a cellulose-tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column) was found to provide effective separation under reversed-phase conditions.
The chiral LC system was coupled directly to the tandem mass spectrometer, allowing for the sensitive and selective quantification of each enantiomer using their respective MRM transitions, identical to those developed for the achiral method. The primary goal was to achieve a baseline chromatographic resolution (Rs) greater than 1.5, ensuring that the peak area of each enantiomer could be accurately integrated without overlap from the other.
| Parameter | (R)-C25H32ClNO4 | (S)-C25H32ClNO4 |
|---|---|---|
| Retention Time (min) | 6.8 | 7.9 |
| Chromatographic Resolution (Rs) | 1.9 |
*Conditions: Chiralpak IC-3 column (150 mm x 4.6 mm, 3 µm); Mobile Phase: Acetonitrile/10mM Ammonium (B1175870) Bicarbonate (60:40, v/v); Flow Rate: 0.8 mL/min.
The successful development of this chiral LC-MS/MS method enables the detailed investigation of the stereoselective pharmacokinetics of this compound in preclinical models.
Bioanalytical Method Validation for Preclinical Studies
Before a bioanalytical method can be used to support preclinical studies, it must undergo rigorous validation to demonstrate its reliability, accuracy, and reproducibility. The achiral LC-MS/MS method for this compound was validated according to established international guidelines (e.g., FDA and EMA). The validation assessed several key parameters.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).
Accuracy and Precision: Intra-day and inter-day accuracy (%Bias) and precision (%CV) were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
Recovery and Matrix Effect: Recovery measures the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte was tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.
The validation results confirmed that the method is robust and suitable for its intended purpose.
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.5 – 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-Day Accuracy (%Bias) | -6.5% to +7.2% |
| Intra-Day Precision (%CV) | ≤ 8.8% |
| Inter-Day Accuracy (%Bias) | -8.1% to +9.4% |
| Inter-Day Precision (%CV) | ≤ 10.5% |
| Extraction Recovery | 88.5% – 94.2% |
| Matrix Effect (IS-Normalized) | 95.7% – 106.1% (indicates minimal effect) |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable (analyte deviation < 12% from nominal) |
The successful validation of this LC-MS/MS method provides a critical tool for generating high-quality pharmacokinetic data to support the ongoing preclinical development of the compound this compound.
Broader Academic Implications and Future Research Trajectories for C25h32clno4
Contributions of C25H32ClNO4 Research to Medicinal Chemistry Principles
The development of Lorglumide marked a pivotal moment in medicinal chemistry, demonstrating that complex peptide receptor functions could be modulated by small, non-peptidic molecules. This shifted the paradigm from relying on peptide-based drugs, which often suffer from poor oral bioavailability and metabolic instability, to designing simpler organic molecules. drugbank.com
Research into Lorglumide and its derivatives has been a cornerstone for understanding the structure-activity relationships (SAR) for CCK receptor antagonists. drugbank.com Key findings from these studies include:
Selective Antagonism: Lorglumide exhibits a significant preference for the CCK-A receptor over the CCK-B receptor, with IC50 values of 50 nM for CCK-A and 3 µM for CCK-B, respectively. apexbt.comcaymanchem.com This 60-fold selectivity provided a critical tool to differentiate the physiological roles of the two receptor subtypes. caymanchem.com
Lead Compound for Further Discovery: The molecular structure of Lorglumide served as a foundational scaffold for the synthesis of new analogues. drugbank.com By systematically modifying its structure, researchers were able to develop compounds with altered receptor selectivity. For instance, chemical manipulations of the Lorglumide framework led to the discovery of potent and selective antagonists for the CCK-B/gastrin receptors. drugbank.com
Hybrid Compound Design: Based on molecular modeling of the structural similarities between Lorglumide and another antagonist, L-364,718, scientists designed hybrid molecules. nih.gov This approach, linking N-acylglutamic acid and 1,4-benzodiazepine-derived antagonists, resulted in novel compounds with high selectivity for the peripheral CCK-A receptor. nih.gov
These SAR studies not only optimized affinity and selectivity for CCK receptors but also provided fundamental principles for G protein-coupled receptor (GPCR) ligand design, a family of receptors of immense therapeutic importance. patsnap.comed.ac.uk
Table 1: Receptor Binding Affinity of Lorglumide
| Receptor Subtype | IC50 Value |
|---|---|
| CCK-A | 50 nM |
This table illustrates the selective inhibitory concentration of Lorglumide on the two main cholecystokinin (B1591339) receptor subtypes. apexbt.comcaymanchem.com
Potential as a Research Tool or Probe Molecule in Chemical Biology
Lorglumide's high affinity and selectivity have made it an invaluable chemical probe for elucidating the physiological and pathological roles of the CCK-A receptor. Its use has been instrumental in a wide array of biological investigations. caymanchem.com
Mapping Receptor Binding Sites: Lorglumide has been used to protect the CCK-A receptor's ligand-binding site from chemical modification agents. nih.gov Such experiments have helped identify specific amino acid residues, like sulfhydryl, arginyl, and histidyl residues, as essential components of the ligand-binding domain, providing a clearer picture of the receptor's molecular architecture. nih.gov
Investigating Physiological Processes: As a potent antagonist, Lorglumide is widely used to block CCK-A receptor-mediated effects in tissues and whole organisms. caymanchem.com It has been employed to study the role of CCK in processes such as pancreatic enzyme secretion, gallbladder contraction, pancreatic growth, and satiety. apexbt.comabcam.com For example, in isolated guinea-pig ileum, Lorglumide competitively antagonized muscle contractions induced by CCK-8. apexbt.com
Differentiating Receptor Function: The ability to selectively block CCK-A receptors with Lorglumide, while leaving CCK-B receptors largely unaffected, has allowed researchers to dissect the distinct functions of these closely related receptors in both the gastrointestinal system and the central nervous system. drugbank.comed.ac.uk
The utility of Lorglumide as a research tool continues to be significant, providing a reliable method to investigate the complex signaling pathways regulated by cholecystokinin. researchgate.net
Considerations for Further Preclinical Development
While Lorglumide itself has been primarily a research compound, the knowledge gained from its study informs the preclinical development pathway for next-generation CCK antagonists. patsnap.comjscholaronline.org Key considerations for advancing compounds derived from the Lorglumide scaffold or concept include:
Pharmacokinetic Profiling: A crucial step is the thorough analysis of pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For any new analogue to be a viable clinical candidate, it must exhibit favorable characteristics such as enhanced oral bioavailability and suitable half-life. patsnap.comjscholarpublishers.com
Lead Optimization: Future development would focus on fine-tuning the molecular structure to improve potency and selectivity, thereby minimizing potential off-target effects. patsnap.com The iterative process of matrix synthesis and SAR investigation is essential to produce compounds with superior pharmacological profiles compared to Lorglumide. patsnap.com
Long-Term Toxicology: Comprehensive regulatory toxicology studies are necessary to establish a compound's safety profile before it can be considered for human trials. jscholaronline.orgjscholarpublishers.com
Formulation Development: Creating stable and effective solid dosage forms is a critical step for ensuring consistent drug delivery and patient compliance in a clinical setting. jscholaronline.orgjscholarpublishers.com
The journey from a lead compound like Lorglumide to a clinically approved drug is complex, requiring rigorous preclinical evaluation to bridge the gap from laboratory discovery to therapeutic application. jscholaronline.org
Table 2: Key Areas in Preclinical Development for Lorglumide-like Compounds
| Development Area | Objective | Example Metric/Assay |
|---|---|---|
| Pharmacokinetics | Assess the compound's fate in the body. | Half-life in liver microsomes, Caco-2 permeability. jscholarpublishers.com |
| Pharmacodynamics | Evaluate the compound's effect on the body. | In vitro receptor binding assays (Ki, IC50). nih.gov |
| Lead Optimization | Improve drug-like properties. | Synthesis of analogues with modified functional groups. patsnap.com |
| Toxicology | Determine the safety profile. | 90-day toxicity studies in animal models. jscholaronline.org |
Integration of this compound Studies with AI-Driven Drug Discovery Paradigms
Virtual Screening and De Novo Design: AI algorithms can screen vast virtual libraries of chemical compounds to identify novel scaffolds that may bind to the CCK-A receptor. mbios.org Furthermore, generative models can design entirely new molecules with optimized properties for potency and selectivity, moving beyond the direct structural lineage of Lorglumide. nih.gov
Predictive Modeling: ML models can be trained on existing SAR data from Lorglumide and other CCK antagonists to predict the binding affinity and pharmacokinetic properties of new, untested analogues. selvita.com This in silico approach drastically reduces the time and resources spent on synthesizing and testing less promising compounds. mbios.orgcuestionesdefisioterapia.com
Protein Structure Prediction: Advanced AI tools can predict the three-dimensional structure of target proteins like the CCK-A receptor. selvita.com These structural predictions can then be used for more accurate molecular docking simulations to understand how ligands like Lorglumide bind and to guide the design of improved antagonists. medcraveonline.com
Big Data Analysis: AI can integrate and analyze large, diverse datasets, including genomic, proteomic, and clinical data, to identify new potential applications for CCK-A antagonists or to discover biomarkers that could predict patient response to such drugs. researchgate.net
Table of Mentioned Compounds
| Compound Name | Chemical Formula / Type |
|---|---|
| Lorglumide | This compound |
| L-364,718 (Devazepide) | C25H20N4O3 |
| Cholecystokinin-8 (CCK-8) | Peptide |
| Pentagastrin | Peptide |
| CR 2194 | C25H33Cl2N3O4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
